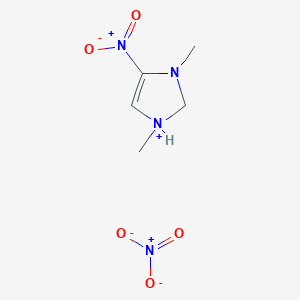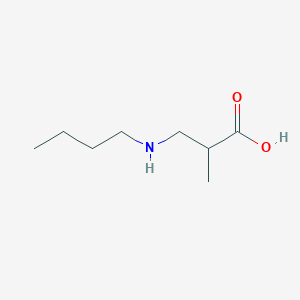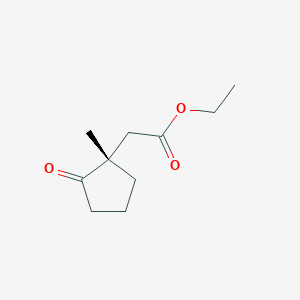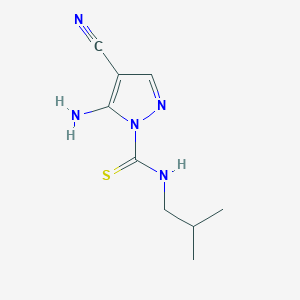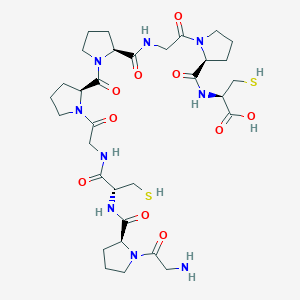amino}phenol CAS No. 827307-27-7](/img/structure/B14216717.png)
2-{[(Pyridin-2-yl)methyl](2-sulfanylethyl)amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(Pyridin-2-yl)methylamino}phenol is a chemical compound that features a pyridine ring, a phenol group, and a sulfanylethylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Pyridin-2-yl)methylamino}phenol typically involves the reaction of pyridine-2-carbaldehyde with 2-mercaptoethylamine in the presence of a base, followed by the addition of phenol. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{(Pyridin-2-yl)methylamino}phenol can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated phenols.
Scientific Research Applications
2-{(Pyridin-2-yl)methylamino}phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{(Pyridin-2-yl)methylamino}phenol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. The sulfanylethyl group may play a crucial role in binding through hydrogen bonding or covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring and have been studied for their biological activities.
4-Methyl-2-{(pyridin-2-yl)methylamino}phenol: A similar compound with a methyl group on the phenol ring.
Uniqueness
2-{(Pyridin-2-yl)methylamino}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a phenol and a sulfanylethylamine linkage makes it a versatile compound for various applications.
Properties
CAS No. |
827307-27-7 |
|---|---|
Molecular Formula |
C14H16N2OS |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
2-[pyridin-2-ylmethyl(2-sulfanylethyl)amino]phenol |
InChI |
InChI=1S/C14H16N2OS/c17-14-7-2-1-6-13(14)16(9-10-18)11-12-5-3-4-8-15-12/h1-8,17-18H,9-11H2 |
InChI Key |
GEXJAHNYPGIKSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(CCS)CC2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


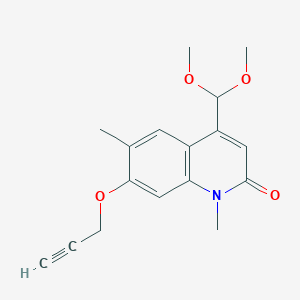
![Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14216650.png)
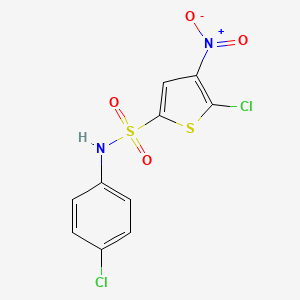
![7,8-Nonadien-1-one, 5-hydroxy-1-phenyl-7-[(trimethylsilyl)methyl]-](/img/structure/B14216657.png)
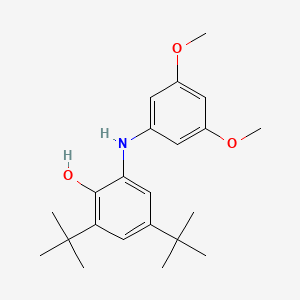
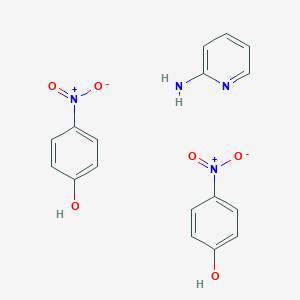
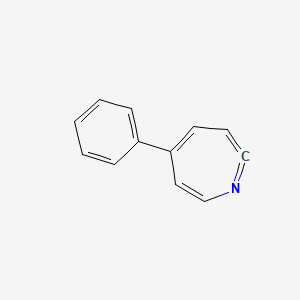
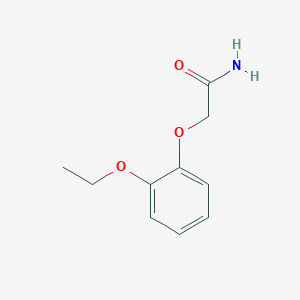
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
